2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Descripción general

Descripción

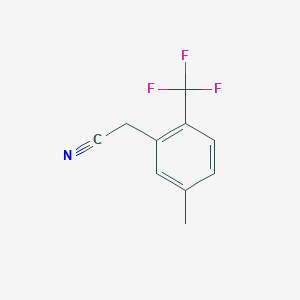

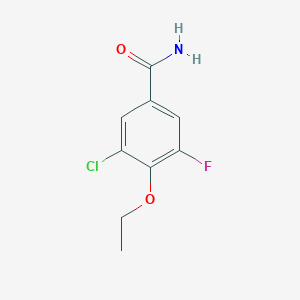

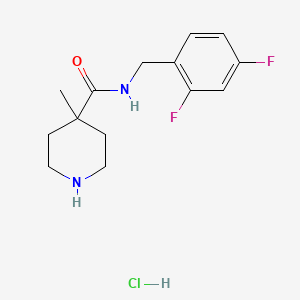

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the IUPAC name (2E)-3-[2-methoxy-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It has a molecular weight of 262.19 .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is 1S/C11H9F3O4/c1-17-9-4-3-8(18-11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy and trifluoromethoxy groups on the phenyl ring, the presence of a double bond in the propenoic acid group, and the overall connectivity and stereochemistry of the molecule.Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Antimicrobial, Antidiabetic, and Anticancer Activities Methoxylated derivatives of cinnamic acid, including 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, have shown a broad spectrum of biological activities beneficial for health. These compounds exhibit strong antimicrobial, antidiabetic, and anticancer properties, along with hepato-, cardio-, and neuroprotective activities. Research highlights the potential of these molecules as therapeutic and antioxidant agents, with efforts focused on improving their oral bioavailability and metabolic stability through chemical and enzymatic modifications (Rychlicka, Rot, & Gliszczyńska, 2021).

Insulin-Secreting Properties Cinnamic acid derivatives, including those with methoxy groups, have been studied for their insulin-secreting activity, showing significant potential in regulating blood glucose levels by stimulating insulin secretion from pancreatic beta-cells. This research supports the potential use of certain cinnamic acid derivatives in diabetes treatment (Adisakwattana, Moonsan, & Yibchok-anun, 2008).

Photoreactive Applications in Enzyme Regulation Novel photoreactive analogues of cinnamic acid, including those with trifluoromethyl groups, have been developed to elucidate the function of phenylalanine ammonia-lyase (PAL), an enzyme critical in phenylpropanoid biosynthesis. These derivatives serve as inhibitors to study the enzyme's role in plant physiology and potential applications in agriculture and pharmacology (Hashimoto, Hatanaka, & Nabeta, 2000).

Antioxidant Properties and Metabolite Transformation The antioxidant capacity of cinnamic acid derivatives has been explored through microbial transformation studies, revealing their potential in producing metabolites with significant antioxidative properties. These findings suggest applications in developing natural antioxidant agents for food and pharmaceutical industries (Hosny, 2014).

Cytotoxicity and Chemical Synthesis Research on substituted cinnamic acid amides has uncovered unexpected cytotoxic activities, which may inform the development of new chemotherapeutic agents. This work emphasizes the importance of chemical structure in determining biological activity and the potential for creating novel cancer treatments (Weber et al., 2019).

Propiedades

IUPAC Name |

(E)-3-[2-methoxy-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9-4-3-8(18-11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIOOWSZDHARSN-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethoxy)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)